molecular formula C25H23N3O3 B11439985 Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11439985
M. Wt: 413.5 g/mol
InChI Key: VWIMZPSVPSFXAO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification reactions using methanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity against certain diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical tool.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-methylphenyl)amino]-3-(4-ethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate: A structural isomer with similar properties but different biological activity.

    Ethyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate: An ethyl ester analog with variations in solubility and reactivity.

    Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate: A positional isomer with different substitution patterns on the quinazoline core.

Uniqueness

Methyl 2-[(4-ethylphenyl)amino]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups and structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 2-(4-ethylanilino)-3-(4-methylphenyl)-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C25H23N3O3/c1-4-17-7-10-19(11-8-17)26-25-27-22-15-18(24(30)31-3)9-14-21(22)23(29)28(25)20-12-5-16(2)6-13-20/h5-15H,4H2,1-3H3,(H,26,27)

InChI Key

VWIMZPSVPSFXAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=C(C=C4)C

Origin of Product

United States

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